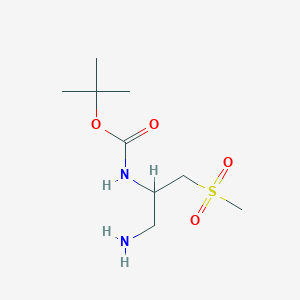
tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a methanesulfonyl group attached to a propan-2-yl backbone. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate sulfonyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common bases used in this reaction include triethylamine or pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which then reacts with the carbamate to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate can undergo oxidation reactions, particularly at the methanesulfonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, which typically target the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate is widely used as a protecting group for amines in organic synthesis. It provides stability to the amine group during various chemical reactions and can be easily removed under mild acidic conditions .
Biology and Medicine: In biological research, this compound is used in the synthesis of peptides and other biomolecules. It helps in protecting the amino group during the synthesis process, ensuring the integrity of the final product. In medicine, it is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require protection of the amino group during their synthesis .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and ease of removal make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino group. The carbamate group can be cleaved under mild acidic conditions, releasing the free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-Butyl N-(1-amino-3-methanesulfonylpropan-2-yl)carbamate is unique due to the presence of the methanesulfonyl group, which provides additional reactivity and functionality compared to other tert-butyl carbamates. This makes it particularly useful in applications where additional functional groups are required for further chemical modifications .
Properties
Molecular Formula |
C9H20N2O4S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-3-methylsulfonylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)11-7(5-10)6-16(4,13)14/h7H,5-6,10H2,1-4H3,(H,11,12) |
InChI Key |
SXBGYIYIUVGEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)CS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
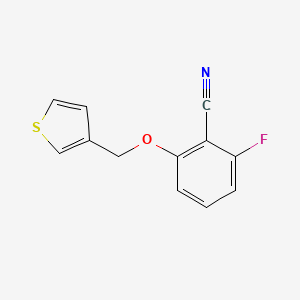
![Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate](/img/structure/B8309927.png)
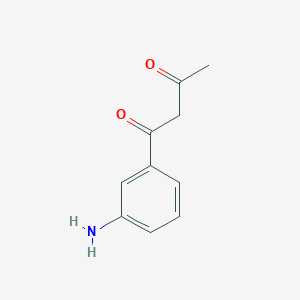
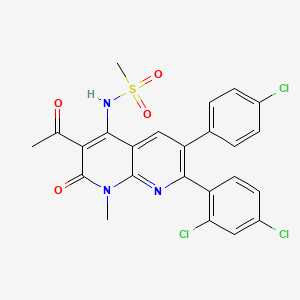
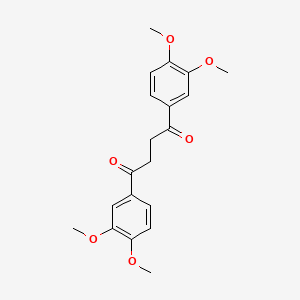
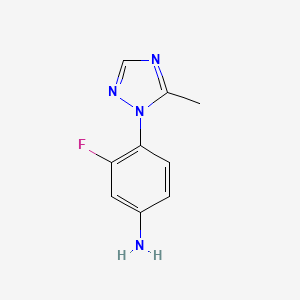
![6-(3-Hydroxypropyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8309971.png)
![[2-(Pyridin-2-ylamino)thiazol-5-yl]methanol](/img/structure/B8309974.png)
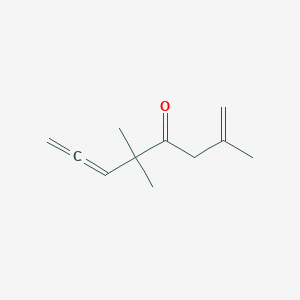
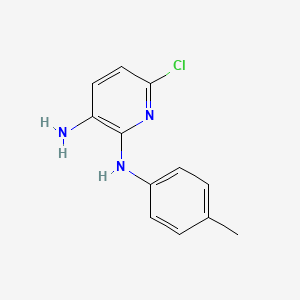
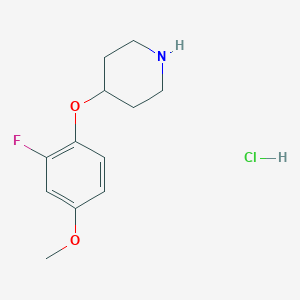
![1-Methyl-5-[3-(phthalimido)propylthio]-1,2,3,4-tetrazole](/img/structure/B8309992.png)
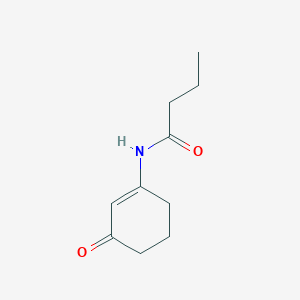
![3-Bromo-4-methoxy-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-benzamide](/img/structure/B8309997.png)
